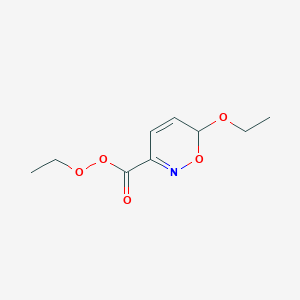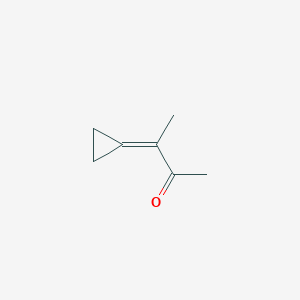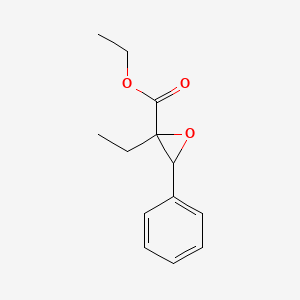
Ethyl 2-ethyl-3-phenyloxirane-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-3-phenyloxirane-2-carboxylic acid ethyl ester is an organic compound with the molecular formula C12H14O3. It is a member of the glycidic esters family, known for its versatile applications in organic synthesis and industrial processes . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a carboxylic acid ester group.
Méthodes De Préparation
The synthesis of 2-Ethyl-3-phenyloxirane-2-carboxylic acid ethyl ester typically involves the condensation of aldehydes or ketones with α-halo esters, facilitated by bases such as sodium ethoxide or sodium amide . The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors where the reactants are mixed and heated under reflux conditions to promote the formation of the desired ester .
Analyse Des Réactions Chimiques
2-Ethyl-3-phenyloxirane-2-carboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Common reagents used in these reactions include strong acids, bases, and specific catalysts that facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives .
Applications De Recherche Scientifique
2-Ethyl-3-phenyloxirane-2-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: The compound is utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-3-phenyloxirane-2-carboxylic acid ethyl ester involves its ability to undergo nucleophilic attack due to the presence of the oxirane ring. This ring is highly strained and reactive, making it susceptible to nucleophilic opening. The ester group can also participate in various acylation reactions, contributing to its versatility in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Ethyl-3-phenyloxirane-2-carboxylic acid ethyl ester include:
- Ethyl 2,3-epoxy-2-methyl-3-phenylpropionate
- 2-Methyl-3-phenyloxirane-2-carboxylic acid methyl ester
- Ethyl 2-methyl-3-phenyloxirane-2-carboxylate
These compounds share structural similarities, such as the presence of an oxirane ring and ester group. 2-Ethyl-3-phenyloxirane-2-carboxylic acid ethyl ester is unique due to its specific substitution pattern, which imparts distinct reactivity and applications .
Propriétés
Numéro CAS |
54852-65-2 |
|---|---|
Formule moléculaire |
C13H16O3 |
Poids moléculaire |
220.26 g/mol |
Nom IUPAC |
ethyl 2-ethyl-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-3-13(12(14)15-4-2)11(16-13)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 |
Clé InChI |
AOHTYJPWCAHBBT-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(O1)C2=CC=CC=C2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B13805503.png)
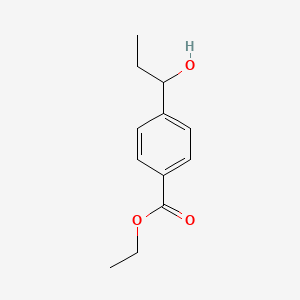
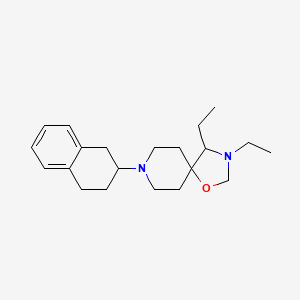
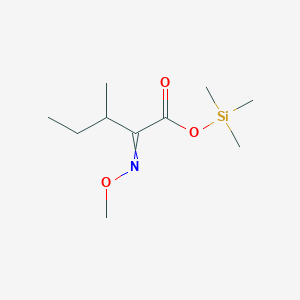
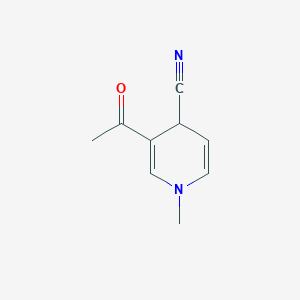
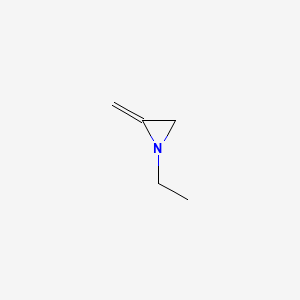
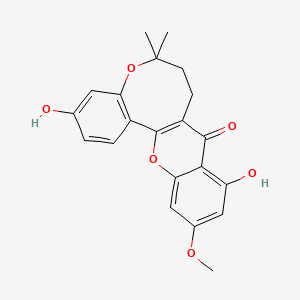
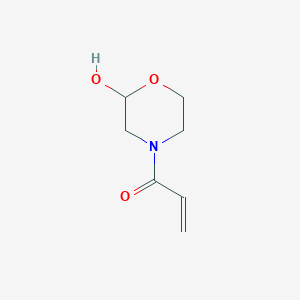
![Pentanamide, N-[2-chloro-5-[(hexadecylsulfonyl)amino]phenyl]-4,4-dimethyl-3-oxo-2-[4-[[4-(phenylmethoxy)phenyl]sulfonyl]phenoxy]-](/img/structure/B13805564.png)
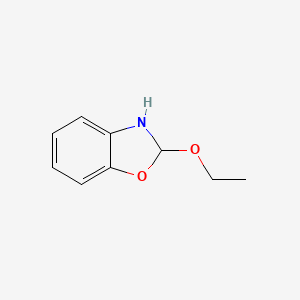
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(1,2,3,4-tetrahydro-6-methyl-2,4-dioxo-pyrimidin-5-YL)-](/img/structure/B13805567.png)

